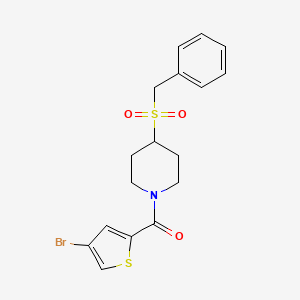

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a methanone group attached to a bromothiophene ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound can exhibit activity against specific enzymes and receptors involved in diseases such as cancer and metabolic disorders.

Case Study: Anticancer Activity

A study evaluated derivatives of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone for their cytotoxic effects on cancer cell lines. The results demonstrated that certain analogs exhibited significant inhibitory activity against breast cancer cells, suggesting the compound's utility in anticancer drug development .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Benzylsulfonyl Group : Achieved through sulfonylation reactions using benzylsulfonyl chloride.

- Attachment of the Bromothiophene Ring : Conducted via coupling reactions like Suzuki–Miyaura coupling .

Biological Studies

This compound is also utilized in biological studies to explore its interactions with various biological targets. Understanding these interactions can provide insights into its potential therapeutic effects.

Mechanisms of Action

Preliminary research suggests that the compound may modulate neurotransmitter systems, potentially interacting with opioid receptors and influencing pain pathways. Further studies are needed to elucidate these mechanisms fully .

Mecanismo De Acción

Target of Action

It has been shown to have promising activity against various diseases, including alzheimer’s disease, parkinson’s disease, and cancer. This suggests that the compound may interact with targets related to these conditions.

Mode of Action

Given its potential role in drug development and its promising activity against various diseases, it is likely that the compound interacts with its targets in a way that modulates their function, leading to therapeutic effects.

Biochemical Pathways

Given its promising activity against various diseases, it is likely that the compound affects pathways related to these conditions.

Result of Action

Given its promising activity against various diseases, it is likely that the compound induces changes at the molecular and cellular level that contribute to its therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride in the presence of a base.

Attachment of the Bromothiophene Ring: The bromothiophene ring is attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group can yield sulfoxides or sulfones, while reduction of the methanone group can produce alcohols.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds like (4-(benzylsulfonyl)piperidin-1-yl)(4-chlorothiophen-2-yl)methanone share structural similarities but differ in the halogen substituent on the thiophene ring.

Thiophene Derivatives: Compounds such as (4-(benzylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone have a different substituent on the thiophene ring.

Uniqueness

The uniqueness of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .

Actividad Biológica

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone is a novel piperidine derivative that has drawn attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrN2O4S, and it features a piperidine ring substituted with a benzylsulfonyl group and a bromothiophenyl moiety. The presence of these functional groups is crucial for its biological activity, as they can influence interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 440.4 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to pale yellow liquid |

The biological activity of This compound is primarily attributed to its interaction with various receptors and enzymes. Studies suggest that compounds containing piperidine structures often exhibit significant pharmacological effects, including:

- Anticancer Activity : Piperidine derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that similar piperidine compounds can effectively target lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines .

- Antiviral Properties : Some derivatives have demonstrated efficacy against influenza viruses by inhibiting viral replication through interference with hemagglutinin fusion processes .

Case Studies and Research Findings

- Anticancer Studies : A study on piperidine derivatives showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The compound's structural characteristics allowed it to engage effectively with cellular targets involved in cancer progression .

- Antiviral Activity : Another investigation highlighted the potential of benzylpiperidine derivatives as inhibitors of the H1N1 influenza virus, showcasing their ability to disrupt viral fusion mechanisms .

- Pharmacological Evaluation : In vitro assays demonstrated that modifications in the benzyl and thiophenyl groups significantly affected the compound's potency against specific targets, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Table 2: Biological Activities of Related Compounds

| Compound | Activity Type | Target/Cell Line | IC50 Value |

|---|---|---|---|

| Benzoylpiperidine derivative | Anticancer | MDA-MB-231 (Breast) | 19.9 µM |

| N-benzylpiperidine derivative | Antiviral | H1N1 Virus | Low micromolar |

| Substituted 4-Piperidones | Antimicrobial | Various Bacteria | Moderate activity |

Propiedades

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(4-bromothiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S2/c18-14-10-16(23-11-14)17(20)19-8-6-15(7-9-19)24(21,22)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXSBCIRQIYKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CS3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.